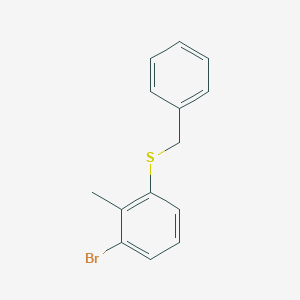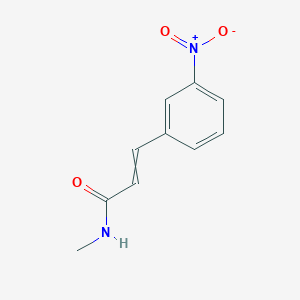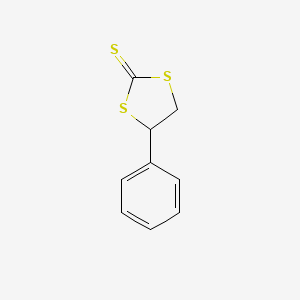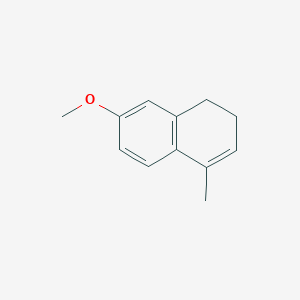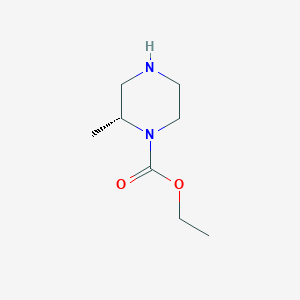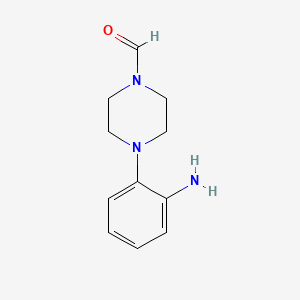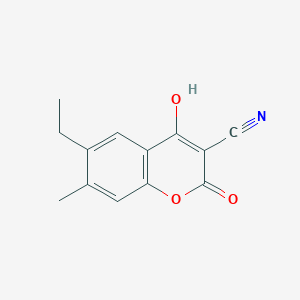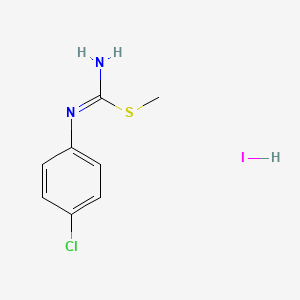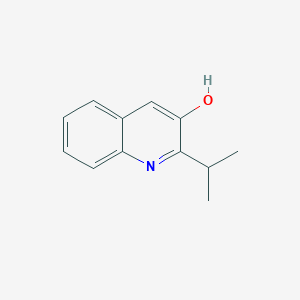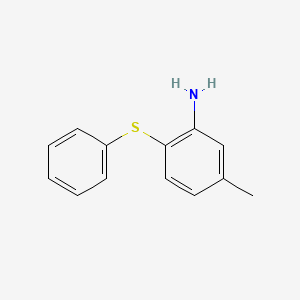
5-methyl-2-phenylsulfanylaniline
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenylsulfanylaniline can be achieved through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to electrophilic substitution reactions to introduce the methyl and phenylsulfanyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-methyl-2-phenylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups to the aromatic ring .
科学研究应用
5-methyl-2-phenylsulfanylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 5-methyl-2-phenylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Similar compounds to 5-methyl-2-phenylsulfanylaniline include other phenylamine derivatives with different substituents on the aromatic ring, such as:
- 2-Methyl-phenylamine
- 4-Methyl-phenylamine
- 2-Phenylsulfanyl-phenylamine .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H13NS |
|---|---|
分子量 |
215.32 g/mol |
IUPAC 名称 |
5-methyl-2-phenylsulfanylaniline |
InChI |
InChI=1S/C13H13NS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
InChI 键 |
FHKOBWXRJDNJJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
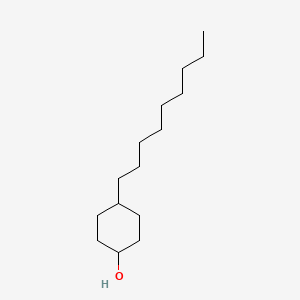
![1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE](/img/structure/B8653526.png)
![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime](/img/structure/B8653529.png)
